2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C24H30N4O4S2 and a molecular weight of 502.65 This compound is notable for its unique structure, which includes a thieno[2,3-c]pyridine core, a sulfonyl group, and a benzoyl group
Properties
IUPAC Name |
2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S2/c1-5-12-28(13-6-2)34(31,32)18-9-7-17(8-10-18)23(30)26-24-21(22(25)29)19-11-14-27(16(3)4)15-20(19)33-24/h5-10,16H,1-2,11-15H2,3-4H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLMPGNHWFESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and the subsequent attachment of the sulfonyl and benzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thienopyridine core, sulfamoyl groups, and an amide linkage. The synthesis typically involves multi-step organic reactions that may include:
- Formation of the thienopyridine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of sulfamoyl groups : These are often synthesized via the reaction of amines with sulfonyl chlorides.
- Amidation : The final step usually involves coupling the thienopyridine derivative with a suitable amide to yield the target compound.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
Anticancer Activity
Several studies have reported that thienopyridine derivatives possess anticancer properties. For instance, compounds featuring the thieno[2,3-c]pyridine structure have shown promise in inhibiting cancer cell proliferation by interfering with various cellular pathways involved in tumor growth and survival.
Antimicrobial Properties
Thienopyridines have also been investigated for their antimicrobial activities. The presence of sulfamoyl groups enhances their efficacy against various bacterial strains. Research has demonstrated that these compounds can inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein translation.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example, derivatives containing similar functional groups have been studied for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, making them candidates for treating conditions like Alzheimer's disease and diabetes.
Case Study 1: Anticancer Activity
A study conducted on a series of thienopyridine derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The compound under discussion was found to induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values indicated potent activity comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and benzoyl groups allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function . These interactions can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyridine derivatives and sulfonyl-containing molecules. Examples include:
- 2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Other thieno[2,3-c]pyridine derivatives with different substituents
Uniqueness
What sets 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide represents a novel class of thieno[2,3-c]pyridine derivatives that have garnered attention due to their potential biological activities, including antibacterial and enzyme inhibition properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be analyzed through its molecular formula and functional groups. The presence of the sulfamoyl group is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit a range of biological activities. The specific compound has shown promise in the following areas:
1. Antibacterial Activity
Studies have demonstrated that thieno[2,3-c]pyridine derivatives exhibit varying degrees of antibacterial activity against multiple bacterial strains. For instance:
- In vitro studies reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown significant AChE inhibitory activity with IC50 values comparable to established inhibitors .
- Urease Inhibition : The compound exhibited strong urease inhibition, which is critical in treating infections caused by urease-producing bacteria .
Case Studies
Several studies have investigated the biological activities of thieno[2,3-c]pyridine derivatives:
Case Study 1: Antibacterial Screening
In a screening study, various thieno[2,3-c]pyridine derivatives were tested against clinical isolates. The results indicated that compounds with sulfamoyl substitutions displayed enhanced antibacterial properties compared to their non-sulfamoyl counterparts. For example:
- Compound A (similar structure) showed an IC50 of 10 µM against Staphylococcus aureus, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Inhibition Profile
A comparative study on enzyme inhibition demonstrated that derivatives with a propan-2-yl group significantly inhibited both AChE and urease:
- The most active compounds achieved IC50 values below 5 µM for urease inhibition, suggesting their potential as therapeutic agents in managing conditions related to urea metabolism .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
